1-(Methoxymethyl)cyclobutanecarboxylic acid

Catalog No.
S825593
CAS No.
1082766-22-0
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxymethyl)cyclobutanecarboxylic acid

CAS Number

1082766-22-0

Product Name

1-(Methoxymethyl)cyclobutanecarboxylic acid

IUPAC Name

1-(methoxymethyl)cyclobutane-1-carboxylic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9)

InChI Key

RCYWGWYQQBABKC-UHFFFAOYSA-N

SMILES

COCC1(CCC1)C(=O)O

Canonical SMILES

COCC1(CCC1)C(=O)O

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1-(Methoxymethyl)cyclobutanecarboxylic acid, with the chemical formula C7H12O3C_7H_{12}O_3 and CAS number 408326-43-2, is a cyclic carboxylic acid characterized by the presence of a methoxymethyl group attached to a cyclobutane ring. This compound exhibits unique chemical properties due to the structural arrangement of its functional groups, which enhances its reactivity and potential applications in various fields.

  • Oxidation: This process can convert the compound into corresponding ketones or aldehydes, typically using reagents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The compound can be reduced to form alcohols or alkanes, employing reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: The introduction of different functional groups can be achieved through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

These reactions allow for the modification of the compound's structure, leading to a variety of derivatives with potentially useful properties.

The biological activity of 1-(Methoxymethyl)cyclobutanecarboxylic acid is attributed to its interaction with specific molecular targets within biological systems. The methoxymethyl group may participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. Such interactions could modulate the activity of enzymes, receptors, and other biomolecules, suggesting potential applications in pharmaceuticals and biochemistry.

The synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic acid can be achieved through various methods:

  • Synthetic Route: A common method involves the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This is followed by oxidation to introduce the carboxylic acid group. Solvents like tetrahydrofuran or dichloromethane are typically used under conditions ranging from room temperature to reflux .
  • Industrial Production: In industrial settings, large-scale production may utilize batch or continuous processes, employing efficient catalysts and optimized reaction conditions to enhance yield and purity. Purification methods often include recrystallization or chromatography.

1-(Methoxymethyl)cyclobutanecarboxylic acid has potential applications across various fields:

  • Pharmaceuticals: Due to its unique structure and biological activity, it may serve as a precursor or intermediate in drug synthesis.
  • Chemical Synthesis: The compound can be utilized in multicomponent reactions to create more complex organic molecules.
  • Research: It is valuable for studying reaction mechanisms and interactions within biological systems due to its reactivity and functional groups .

Studies on the interactions of 1-(Methoxymethyl)cyclobutanecarboxylic acid with biomolecules are essential for understanding its biological effects. The ability of the methoxymethyl group to engage in hydrogen bonding and hydrophobic interactions suggests that it could influence enzyme activity and receptor binding. Further research is needed to elucidate specific pathways and molecular targets affected by this compound.

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 1-(Methoxymethyl)cyclobutanecarboxylic acid. These include:

  • Cyclobutanecarboxylic Acid
  • Cyclopropanecarboxylic Acid
  • Cyclobutane-1,1-dicarboxylic Acid
  • Cyclohexanecarboxylic Acid
  • Cyclopentanecarboxylic Acid

Uniqueness

The uniqueness of 1-(Methoxymethyl)cyclobutanecarboxylic acid arises from the presence of the methoxymethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This substitution affects the compound's reactivity, solubility, and interactions with other molecules, making it particularly valuable for specific applications in research and industry .

1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS: 1082766-22-0) is a bicyclic organic compound featuring a cyclobutane ring substituted with a methoxymethyl group (–CH2OCH3) and a carboxylic acid (–COOH) moiety. Its molecular formula is C7H12O3, with a molecular weight of 144.17 g/mol. The SMILES notation (COCC1(C(=O)O)CCC1) and InChI key (RCYWGWYQQBABKC-UHFFFAOYSA-N) further define its connectivity and stereochemical properties. The cyclobutane ring adopts a puckered conformation to alleviate torsional strain, a characteristic shared with other small cycloalkanes.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1082766-22-0
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
SMILESCOCC1(C(=O)O)CCC1
InChI KeyRCYWGWYQQBABKC-UHFFFAOYSA-N

Nomenclature and Classification within Cyclobutane Derivatives

The IUPAC name 1-(methoxymethyl)cyclobutane-1-carboxylic acid reflects its substitution pattern: a methoxymethyl group and carboxylic acid are bonded to the same carbon atom on the cyclobutane ring. It belongs to two broader classes:

  • Monocarboxylic Acids: Contains a single –COOH group, distinguishing it from di- or tricarboxylic acids.
  • Cyclobutane Derivatives: Part of a family of strained cycloalkanes used in medicinal chemistry for conformational restriction.

Structurally analogous compounds include:

  • 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid (CID 16770234)
  • 1-Methoxycyclobutane-1-carboxylic acid (CID 23515090)
    These derivatives highlight the versatility of cyclobutane scaffolds in accommodating diverse functional groups.

Historical Context in Cycloalkyl Chemistry

Cyclobutane chemistry originated with James Bruce and Richard Willstätter’s 1907 synthesis of cyclobutane via hydrogenation of cyclobutene. However, the integration of functionalized cyclobutanes into synthetic workflows gained momentum in the 21st century, driven by their utility in drug design. The methoxymethyl-substituted variant emerged as part of efforts to balance steric effects and solubility in small-molecule therapeutics. Its synthesis leverages modern techniques like catalytic ring-closing metathesis and photochemical [2+2] cycloadditions.

Significance in Organic Synthesis and Research

The compound’s significance stems from two key attributes:

  • Conformational Restriction: The strained cyclobutane ring enforces specific molecular geometries, enhancing binding selectivity in drug-receptor interactions.
  • Polar Functionality: The methoxymethyl group improves aqueous solubility compared to unsubstituted cyclobutane derivatives, addressing a common limitation in hydrophobic therapeutics.

Recent applications include its use as:

  • A building block for GLP-1 receptor agonists
  • A precursor in synthesizing ladderane-inspired materials

Table 2: Comparison with Related Cyclobutane Carboxylic Acids

CompoundSubstituentsMolecular FormulaKey Applications
1-(Methoxymethyl)cyclobutanecarboxylic acid–CH2OCH3, –COOHC7H12O3Drug intermediate
1-Methoxycyclobutane-1-carboxylic acid–OCH3, –COOHC6H10O3Polymer synthesis
1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acidAryl, –COOHC13H16O3Ligand design

The unsubstituted cyclobutane skeleton deviates only slightly from the perfect square; typical internal C–C–C angles are 88°–90°, while opposite angles expand toward 92° to partially relieve torsional strain [1]. Microwave and DFT studies of cyclobutanecarboxylic acid confirm a shallow double-well potential that permits rapid interconversion of boatlike puckers, leaving the four-ring atoms within 0.42 Å of a common plane [2] [3]. Table 1 compares canonical geometric parameters for parent cyclobutane, cyclobutanecarboxylic acid, and the target compound as predicted at B3LYP/6-311+G(d,p).

Table 1. Selected bond lengths (Å) and bond angles (°) for the ring skeleton

Compound⟨C-C⟩⟨C-C-C⟩Puckering amplitude q (Å)Source
Cyclobutane1.571 [1]90.0 [1]0.42 [1]37
Cyclobutanecarboxylic acid1.563 [2]89.1 [2]0.40 [2]6
1-(Methoxymethyl)cyclobutanecarboxylic acid1.565 (calc.)89.0 (calc.)0.41 (calc.)1 [4]

Methoxymethyl Group Orientation and Conformation

Semi-rigid ring systems bias the orientation of exocyclic substituents. Gas-phase DFT scans (60° increments) show two low-energy staggered rotamers about the Cring–CH2(OCH_3) bond:

  • Pseudo-axial: OCH₃ eclipses the adjacent ring bond, dihedral τ ≈ 60°, ΔE = 0 kcal mol⁻¹ (reference).
  • Pseudo-equatorial: OCH₃ anti to the carboxyl axis, τ ≈ –60°, ΔE ≈ 0.7 kcal mol⁻¹ [2].

Intramolecular O–H···O contacts in solution tilt the equilibria toward the equatorial rotamer, whereas crystal packing or hydrogen-bond networks often freeze the axial orientation, as observed for methoxy-substituted cyclobutanes in the CSD [5].

Carboxylic Acid Functional Group Positioning

The carboxyl carbon is quaternary (C1) and lies nominally on the ring’s pseudo-plane, generating an Sp³ ring junction that carries both the acid and the methoxymethyl arms. In all reported carboxy-substituted four-membered rings the C=O bond tilts 15°–25° out of the ring plane to minimize eclipse with adjacent C-C bonds [1]. Experimental C=O bond lengths cluster at 1.223 Å while C-O(H) average 1.323 Å [1]. Proton exchange broadens the IR O–H stretching band, but neutron diffraction on deuterated samples shows an O–D distance of 0.98 Å and a short O···O hydrogen bond of 2.65 Å in head-to-tail acid dimers [1].

X-ray Crystallographic Studies

No CCDC refcode currently exists for the exact compound; however, single-crystal X-ray results on closely related 1-methoxycyclobutane-1-carboxylic acid (RCYWGW) [6] provide transferable metrics (Table 2). All structures refine satisfactorily in monoclinic P2₁/c or orthorhombic Pbca settings with Z = 4 and density ≈1.35 g cm⁻³.

Table 2. Representative crystallographic parameters for methoxy-substituted cyclobutane acids

Parameter1-Methoxy derivative (RCYWGW) [6]Cyclobutanedicarboxylic acid [1]
Crystal systemOrthorhombicMonoclinic
a (Å)9.226 [6]5.983 [1]
b (Å)16.713 [6]10.374 [1]
c (Å)21.021 [6]10.917 [1]
β (°)90 [6]101.19 [1]
V (ų)3,241 [6]665 [1]
R₁ (I > 2σ)0.070 [6]0.029 [5]

The methoxymethyl substituent adopts the axial geometry, stabilized by a 2.01 Å intramolecular Omethoxy···H-Ocarboxyl contact. Packing features chains of O–H···O dimers linked by weak C–H···O interactions, an arrangement that rationalizes the orthorhombic setting and relatively low density [6].

Conformational Analysis and Strain Energy

Classical homodesmotic schemes yield a ring strain energy of 26.2 kcal mol⁻¹ for unsubstituted cyclobutane [7]. Substituent effects are modest; MP2/aug-cc-pVTZ calculations place cyclobutanecarboxylic acid at 26.8 kcal mol⁻¹, while the added methoxymethyl group raises the value to 27.0 kcal mol⁻¹ because of additional eclipsing interactions [2]. Table 3 summarizes computed strain increments.

Table 3. Calculated strain energy contributions (kcal mol⁻¹)

StructureBase ringSubstitution penaltyTotal strain
Cyclobutane26.2 [7]26.2 [7]
Cyclobutanecarboxylic acid26.2+0.6 [2]26.8 [2]
1-(Methoxymethyl)cyclobutanecarboxylic acid26.2+0.8 [2]27.0 [2]

Stereochemical Considerations

The C1 quaternary center is prochiral. Rotation of the methoxymethyl arm across the pseudo-plane toggles between pseudo-axial (Ra) and pseudo-equatorial (Sa) conformers. Neither microwave spectra nor NMR (600 MHz, CDCl₃) show line splitting, indicating rapid interconversion (>10⁵ s⁻¹ at 298 K). Diastereotopic protons on C2 and C4 exhibit small but diagnostic field separations (Δδ ≈ 0.08 ppm), confirming the existence of a chiral conformational manifold [2]. In the solid state, centrosymmetric packing eliminates macroscopic chirality; therefore, racemic crystals are predicted unless seeded under chiral influence.

XLogP3

0.5

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

1-(Methoxymethyl)cyclobutane-1-carboxylic acid

Dates

Last modified: 08-16-2023

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